molecular formula C10H13N3O3 B14010355 2-[methyl(nitroso)amino]ethyl N-phenylcarbamate CAS No. 90872-05-2

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate

Cat. No.: B14010355
CAS No.: 90872-05-2
M. Wt: 223.23 g/mol
InChI Key: PMZUKVRNUPCDKP-UHFFFAOYSA-N
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Description

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate is an organic compound with a complex structure that includes both nitroso and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(nitroso)amino]ethyl N-phenylcarbamate typically involves the reaction of N-phenylcarbamate with a nitrosating agent. One common method is the reaction of N-phenylcarbamate with nitrosomethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[methyl(nitroso)amino]ethyl N-phenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(nitroso)amino]ethyl N-methylcarbamate
  • 2-[methyl(nitroso)amino]ethyl N-ethylcarbamate
  • 2-[methyl(nitroso)amino]ethyl N-propylcarbamate

Uniqueness

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to other similar compounds. The phenyl group also contributes to its potential biological activity and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90872-05-2

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-[methyl(nitroso)amino]ethyl N-phenylcarbamate

InChI

InChI=1S/C10H13N3O3/c1-13(12-15)7-8-16-10(14)11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14)

InChI Key

PMZUKVRNUPCDKP-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)NC1=CC=CC=C1)N=O

Origin of Product

United States

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